N-butil-4-nitroanilina

Descripción general

Descripción

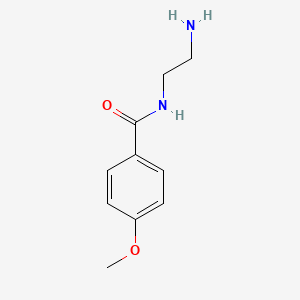

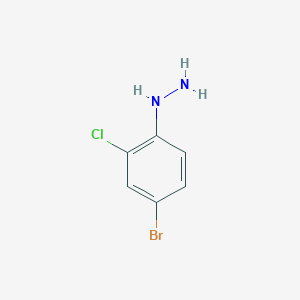

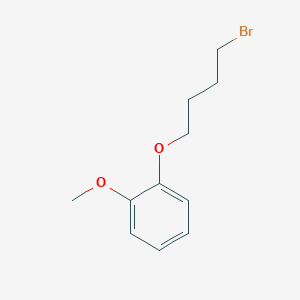

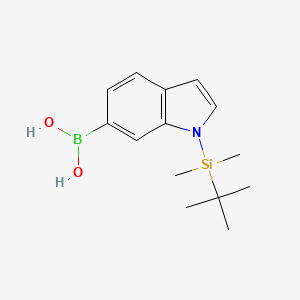

N-butyl-4-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-butyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Material Óptico No Lineal

N-butil-4-nitroanilina: se ha identificado como un candidato prometedor para el desarrollo de materiales ópticos no lineales (NLO) . Estos materiales son cruciales para aplicaciones como sistemas láser de alta potencia, células fotovoltaicas y dispositivos optoelectrónicos. La estructura cristalina del cromóforo orgánico de NB4N permite una respuesta NLO significativa, que se ve potenciada por los enlaces de hidrógeno dentro de la molécula. Esto la convierte en un material excelente para la modulación electroóptica y la conversión de frecuencia en dispositivos fotónicos avanzados.

Fabricación de Dispositivos Optoelectrónicos

Las propiedades ópticas de NB4N, como su banda prohibida óptica directa de 4,83 eV y su longitud de onda de corte inferior de 235 nm, la hacen adecuada para su uso en dispositivos optoelectrónicos . Estas propiedades son esenciales para la fabricación de componentes como diodos emisores de luz (LED) y detectores que requieren materiales con energías de banda prohibida específicas y cualidades de transmisión óptica.

Análisis Químico Cuántico

La estructura molecular de NB4N se ha estudiado ampliamente utilizando herramientas de química cuántica para analizar su geometría y propiedades electrónicas . Esto incluye evaluaciones del orbital molecular más alto ocupado (HOMO) y el orbital molecular más bajo desocupado (LUMO), así como el potencial electrostático molecular. Estos análisis son vitales para comprender la interacción entre donantes y aceptores dentro de la molécula, lo que puede conducir a un mejor diseño de materiales NLO.

Caracterización Termodinámica

Las características termodinámicas de NB4N se han descrito, proporcionando información sobre su estabilidad y reactividad . Esta información es crucial para la síntesis y el manejo de NB4N en diversos entornos de investigación, asegurando que el material mantenga su integridad en diferentes condiciones ambientales.

Estudios de Hiperpolarizabilidad

NB4N exhibe una alta hiperpolarizabilidad, que es una medida de la respuesta óptica no lineal de un material a un campo eléctrico externo . Esta propiedad es significativa para la creación de materiales que se pueden utilizar en conmutación y modulación óptica dinámicas, que son componentes clave en las telecomunicaciones y el procesamiento de señales modernas.

Estudios de Crecimiento Cristalino

La síntesis de NB4N mediante un método lento de evaporación de solvente y sus estudios de crecimiento cristalino resaltan su potencial en la cristalografía . Los cristales orgánicos como NB4N son más fáciles de cultivar que los inorgánicos y están diseñados como materiales NLO debido a su alta no linealidad y efecto electroóptico. Esto hace que NB4N sea un material valioso para la investigación en fotónica e ingeniería de producción convencional.

Mecanismo De Acción

Target of Action

N-butyl-4-nitroaniline, an organic chromophore crystal , primarily targets the aromatic nitro group and the aromatic amine group . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . The amine group is an ortho/para director, directing incoming electrophiles to the ortho and para positions .

Mode of Action

The mode of action of N-butyl-4-nitroaniline involves a series of reactions. The nitro group undergoes nitration as the first step . Following nitration, the nitro group is converted to an amine . This conversion must occur last because the amine group is an ortho/para director . The compound’s interaction with its targets results in changes to the structure and properties of the molecule .

Biochemical Pathways

The compound’s interactions with the nitro and amine groups suggest that it may influence pathways involving these functional groups .

Result of Action

The result of N-butyl-4-nitroaniline’s action is the formation of a molecule with altered structural and electronic properties . The compound’s interactions with its targets result in changes to the structure and properties of the molecule . The compound’s quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for N-butyl-4-nitroaniline .

Action Environment

The action environment of N-butyl-4-nitroaniline can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall behavior . .

Safety and Hazards

N-butyl-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Análisis Bioquímico

Biochemical Properties

N-butyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the field of nonlinear optics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through hydrogen bonding and intermolecular charge transfer. These interactions enhance the nonlinear optical response of N-butyl-4-nitroaniline, making it a valuable compound in optoelectronic applications .

Cellular Effects

N-butyl-4-nitroaniline has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of protein kinases and phosphatases, which are crucial for cellular communication and function. Additionally, N-butyl-4-nitroaniline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-butyl-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, N-butyl-4-nitroaniline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyl-4-nitroaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-butyl-4-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to N-butyl-4-nitroaniline can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-butyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in studying the biochemical properties of N-butyl-4-nitroaniline .

Metabolic Pathways

N-butyl-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health .

Transport and Distribution

The transport and distribution of N-butyl-4-nitroaniline within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of N-butyl-4-nitroaniline can affect its biochemical properties and interactions with other biomolecules .

Subcellular Localization

N-butyl-4-nitroaniline’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Propiedades

IUPAC Name |

N-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTYPOBEIDJYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396621 | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58259-34-0 | |

| Record name | N-Butyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential optoelectronic applications of N-butyl-4-nitroaniline based on its investigated properties?

A1: The research article [] investigates the growth, spectral, and quantum chemical properties of N-butyl-4-nitroaniline single crystals. The study highlights its potential for nonlinear optical (NLO) and optoelectronic device applications. [] This is attributed to the material's strong optical absorption in the blue region and large hyperpolarizability, suggesting its suitability for applications such as frequency doubling, optical switching, and data storage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)